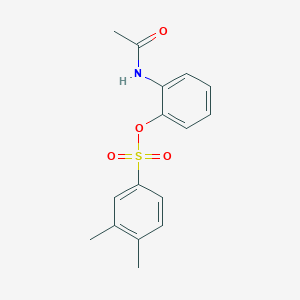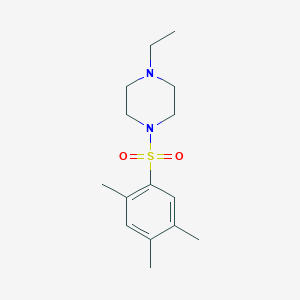
1-Ethyl-4-(2,4,5-trimethylbenzenesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(2,4,5-trimethylbenzenesulfonyl)piperazine is a chemical compound that is widely used in scientific research. This compound is also known as TESPP or 1-Ethyl-4-(piperazine-1-sulfonyl)-2,3,6-trimethylbenzene. It is a white crystalline solid that is soluble in water and organic solvents. TESPP is commonly used in biochemical and physiological studies due to its unique properties.
Wirkmechanismus
TESPP acts as a buffer by maintaining a constant pH in biological systems. It is also known to stabilize enzymes and proteins by preventing denaturation. TESPP is believed to act as a competitive inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.
Biochemical and physiological effects:
TESPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells. TESPP is also known to have anti-inflammatory properties. TESPP has been shown to have a protective effect on the liver against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
TESPP is widely used in laboratory experiments due to its unique properties. It is a good buffer for maintaining a constant pH in biological systems. It is also a good stabilizer for enzymes and proteins. However, TESPP has some limitations. It is not suitable for use in experiments that require a low pH. It can also interfere with certain assays.
Zukünftige Richtungen
TESPP has a wide range of potential applications in scientific research. Some future directions for research include the development of new TESPP derivatives with enhanced properties. TESPP can also be used in the development of new drugs for the treatment of various diseases such as cancer and inflammation.
Conclusion:
In conclusion, 1-Ethyl-4-(2,4,5-trimethylbenzenesulfonyl)piperazine is a widely used compound in scientific research. It has a wide range of applications in biochemical and physiological studies. TESPP acts as a buffer and stabilizer for enzymes and proteins. TESPP has various biochemical and physiological effects and has potential applications in the development of new drugs.
Synthesemethoden
TESPP can be synthesized using various methods. One of the most common methods involves the reaction of 1-ethylpiperazine with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
TESPP has a wide range of applications in scientific research. It is commonly used as a buffer in biochemical and physiological studies. It is also used as a stabilizer for enzymes and proteins. TESPP is used in the synthesis of various compounds such as sulfonamides and sulfones.
Eigenschaften
Molekularformel |
C15H24N2O2S |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-ethyl-4-(2,4,5-trimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C15H24N2O2S/c1-5-16-6-8-17(9-7-16)20(18,19)15-11-13(3)12(2)10-14(15)4/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
RDUIENGSCKTSSF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Kanonische SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





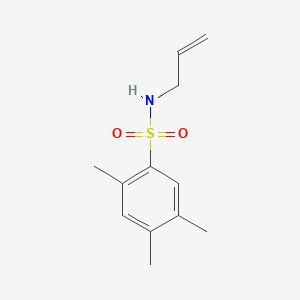
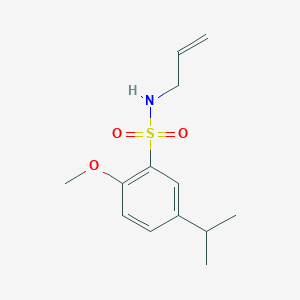
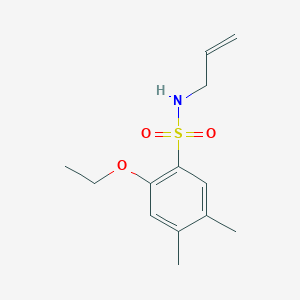
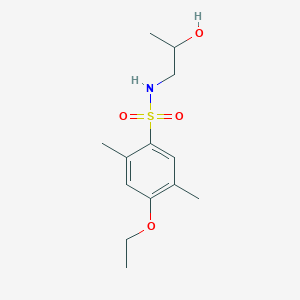
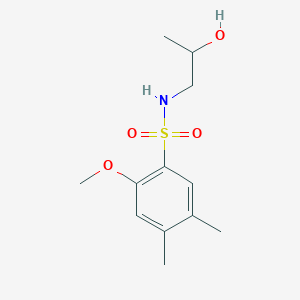
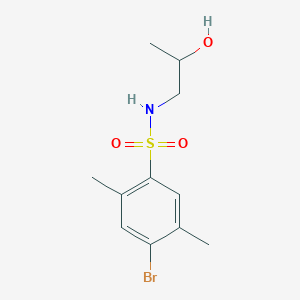

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)
![2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)
